molecular formula C9H11NO3 B2514711 N-hydroxy-3-phenoxypropanamide CAS No. 1016863-79-8

N-hydroxy-3-phenoxypropanamide

Cat. No. B2514711
CAS RN: 1016863-79-8
M. Wt: 181.191
InChI Key: PTLMVTWTWJSJBJ-UHFFFAOYSA-N
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Description

“N-hydroxy-3-phenoxypropanamide” is an organic compound with the molecular formula C9H11NO3 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Synthesis Analysis

A novel route for the preparation of 2H-1,4- benzoxazin-3 (4H)one and 1,5 benzoxazepinones involves the intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide using PPA and Lewis acid . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-3-phenoxypropanamide” can be represented by the InChI string: InChI=1S/C9H11NO3/c11-9(10-12)6-7-13-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving “N-hydroxy-3-phenoxypropanamide” are not well-documented in the literature .


Physical And Chemical Properties Analysis

“N-hydroxy-3-phenoxypropanamide” has a density of 1.2±0.1 g/cm3, a molar refractivity of 45.6±0.3 cm3, and a molar volume of 142.2±3.0 cm3 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 49 Å2, and its polarizability is 18.1±0.5 10-24 cm3 .

Safety and Hazards

The safety data sheet for “N-hydroxy-3-phenoxypropanamide” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice or attention if skin or eye irritation occurs .

properties

IUPAC Name

N-hydroxy-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(10-12)6-7-13-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLMVTWTWJSJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-3-phenoxypropanamide

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